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Cat. No.: B147611

For Immediate Release

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR)
and Nuclear Magnetic Resonance (NMR) spectral data for 2-Hydroxybenzohydrazide (also
known as Salicylhydrazide). This document is intended for researchers, scientists, and
professionals in the field of drug development and medicinal chemistry, offering a core
reference for the structural elucidation and characterization of this important chemical entity.

Introduction

2-Hydroxybenzohydrazide is a versatile organic compound incorporating a hydrazide
functional group attached to a salicylic acid backbone. Its derivatives are of significant interest
in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural
characterization is paramount for understanding its chemical behavior and for the rational
design of new therapeutic agents. This guide presents a comprehensive summary of its FT-IR
and NMR spectral properties, complete with detailed experimental protocols.

FT-IR Spectral Data

The FT-IR spectrum of 2-Hydroxybenzohydrazide reveals characteristic absorption bands
corresponding to its key functional groups. The data presented in Table 1 was acquired from a
sample prepared as a potassium bromide (KBr) pellet.
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Table 1: FT-IR Spectral Data for 2-Hydroxybenzohydrazide (KBr Pellet)

Wavenumber . Assignment of
Intensity / Shape . . Reference
(cm~—?) Vibration

N-H stretching
3319, 3266 Strong, Sharp (asymmetric & [1]

symmetric of -NHz2)

O-H stretching
3266 Broad . [1]
(phenolic)

) C-H stretching
3053 Medium ] [1]
(aromatic, sp?)

C=0 stretching
1645 Strong, Sharp ) [1]
(Amide 1)

C=C stretching
1590 Strong o [1]
(aromatic ring)

N-H bending (Amide
1532 Strong [1]

)

1354 Medium C-N stretching [1]

C-H out-of-plane
bending (ortho-

750 Strong ) ] [1]
disubstituted

benzene)

NMR Spectral Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-
Hydroxybenzohydrazide. The following data were obtained on a 400 MHz spectrometer using
deuterated dimethyl sulfoxide (DMSO-ds) as the solvent. The use of DMSO-ds allows for the
observation of labile protons from the -OH and -NH groups.

'H NMR Spectral Data
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The proton NMR spectrum displays distinct signals for the aromatic protons as well as the
exchangeable protons of the hydroxyl and hydrazide moieties.

Table 2: 1H NMR Spectral Data for 2-Hydroxybenzohydrazide (400 MHz, DMSO-ds)

. . Coupling

Chemical Shift Lo . .

Multiplicity Constant (J, Integration Assignment
(5, ppm)

Hz)

11.85 (approx.) Singlet, Broad - 1H Phenolic -OH
9.80 (approx.) Singlet, Broad - 1H Hydrazide -NH-
7.76 Doublet 6.3 1H Aromatic H
7.36 Triplet 10.8 1H Aromatic H
6.93-6.75 Multiplet - 2H Aromatic H
4.50 (approx.) Singlet, Broad - 2H Hydrazide -NH:z

Note: The chemical shifts for labile protons (-OH, -NH, -NHz) can vary with sample
concentration and temperature. The assignments for the aromatic region are based on
available data, though some sources show ambiguity in this region.[1]

3C NMR Spectral Data

The carbon NMR spectrum confirms the presence of seven unique carbon environments within
the molecule.

Table 3: 13C NMR Spectral Data for 2-Hydroxybenzohydrazide (101 MHz, DMSO-de)
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Chemical Shift (6, ppm) Assighment

168.5 C=0 (Amide Carbonyl)
157.8 C-OH (Aromatic)
133.5 C-H (Aromatic)

128.0 C-H (Aromatic)

119.2 C-H (Aromatic)

1175 C-H (Aromatic)

115.0 C-C=0 (Aromatic)

Note: The specific assignments for the aromatic carbons may vary. The provided data is a
representative spectrum.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectral data. The following
sections outline the standard procedures for acquiring the FT-IR and NMR spectra of 2-
Hydroxybenzohydrazide.

FT-IR Spectroscopy: KBr Pellet Method

e Sample Preparation: Grind 1-2 mg of dry 2-Hydroxybenzohydrazide into a fine powder
using an agate mortar and pestle.

e Mixing: Add 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder to the
mortar. Mix thoroughly with the sample by gentle grinding (trituration) until a homogeneous
mixture is obtained.[2][3]

o Pellet Formation: Transfer the mixture into a pellet-forming die. Place the die in a hydraulic
press.

o Pressing: Apply a pressure of approximately 8-10 tons for 1-2 minutes. This will cause the
KBr to fuse into a thin, transparent, or translucent disc.[3][4]
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Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample
holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400
cm~1. A background spectrum using a pure KBr pellet should be recorded for correction.[2]

NMR Spectroscopy

Sample Preparation: Weigh approximately 5-10 mg of the 2-Hydroxybenzohydrazide
sample.

Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds)
in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

Instrumentation: The spectra are typically acquired on a 400 MHz (or higher) NMR
spectrometer.

'H NMR Data Acquisition:

o Spectral Width: ~16 ppm

o Acquisition Time: 2-4 seconds

o Relaxation Delay (d1): 1-2 seconds

o Number of Scans: 8-16

13C NMR Data Acquisition:

o Pulse Program: Standard proton-decoupled experiment.

o Spectral Width: ~220 ppm

o Relaxation Delay (d1): 2 seconds

o Number of Scans: 1024 or more (due to the low natural abundance of 13C).

Data Processing: Apply Fourier transformation to the acquired data. The resulting spectra
should be phased and baseline-corrected. Chemical shifts are referenced to the residual

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.rsc.org/suppdata/c9/nj/c9nj04406j/c9nj04406j1.pdf
https://www.benchchem.com/product/b147611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

solvent peak (DMSO-ds at & 2.50 ppm for *H and & 39.52 ppm for 13C) or an internal
standard like tetramethylsilane (TMS).

Visualization of Experimental Workflow

The logical flow from sample preparation to final structural confirmation is a critical aspect of
spectroscopic analysis. The following diagram, generated using Graphviz, illustrates this

workflow.
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Caption: Workflow for the spectroscopic characterization of 2-Hydroxybenzohydrazide.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b147611?utm_src=pdf-body-img
https://www.benchchem.com/product/b147611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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